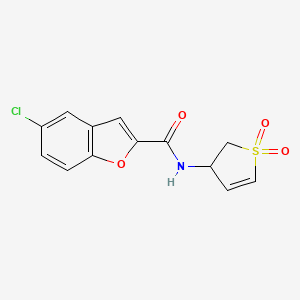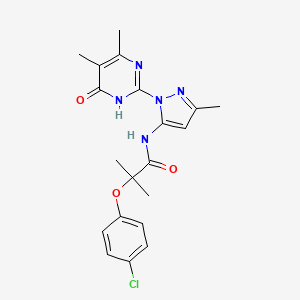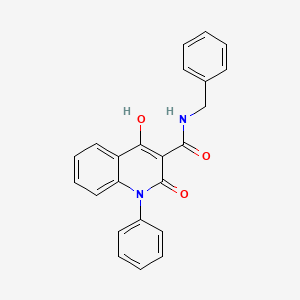
N-benzyl-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-benzyl-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide” is a derivative of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides . These compounds are interesting because they not only possess pronounced analgesic properties with low toxicity but also are simple to synthesize and stable during storage .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves a quinoline nucleus, which is a privileged scaffold in medicinal chemistry . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Chemical Reactions Analysis
The chemical reactions involving this compound are guided by bioisosteric replacement principles . Pharmacological tests showed that replacement of the benzyl phenyl ring in N-benzyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides by an isosteric heterocycle led to a noticeable increase in the analgesic activity .科学的研究の応用
Regioselectivity in Chemical Reactions
- N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives demonstrate significant pharmacological activities like antibacterial and antiviral properties. The ethylation reaction of this compound is regiosselective, with the nitrogen of the oxoquinoline group being the site of reaction. DFT methods were used to investigate this behavior, including acid/base properties and possible reaction paths (Batalha et al., 2019).
Synthesis of Polycyclic Amides
- The compound is related to the synthesis of isoquinolones from benzamides and alkynes via oxidative ortho C-H activation of benzamides. This process involves using RhCp*Cl(2) as a catalyst, leading to the construction of different O- or N-containing heterocycles (Song et al., 2010).
Analgesic Activity Enhancement
- Bioisosteric replacements in the structure of N-benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, specifically by replacing the phenyl ring with isosteric heterocycles, showed an increase in analgesic activity, particularly in 3-pyridine derivatives (Ukrainets et al., 2016).
Antimicrobial Agents
- A series of compounds synthesized, including N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamides, were screened for their antibacterial and antifungal activities against various pathogens. The structural elucidation was performed using spectroscopic methods (Desai et al., 2011).
Anticancer and Fluorescence Agents
- The synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, related to N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamides, was described. These derivatives showed cytotoxic activity towards various cancer and non-malignant cell lines and displayed fluorescent properties (Funk et al., 2015).
Ortho-Alkylation Catalysis
- The direct ortho-alkylation of aryl carboxamides, including N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamides, can be achieved using an iron source and phenylmagnesium bromide. This process offers high regioselectivity and can be performed in air with reagent-grade THF (Fruchey et al., 2014).
Synthesis of Isoquinolinetriones
- The reaction of appropriate benzamides with oxalyl chloride affords isoquinolinetriones and N-aroyloxamoyl chlorides. This synthesis is significant in the isoquinoline series and involves solvent effect and acid catalysis (Vekemans & Hoornaert, 1980).
将来の方向性
作用機序
Target of Action
Related compounds, such as 4-quinolone-3-carboxamides, have been reported to harbor vast therapeutic potential .
Mode of Action
It is known that 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids esters show unusually high reactivity towards n-nucleophiles .
Biochemical Pathways
Quinolone and its allied scaffolds are found amongst more than 60 fda approved drugs . These isolated 4-quinolones are categorized by an alkyl or alkenyl group at C-2, and C-3, they serve as lead structures for synthetic anti-microbial agents .
Result of Action
4-quinolone-3-carboxamides have been explored for their anti-tubercular , anti-proliferative , tyrosine kinase inhibition , and anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .
特性
IUPAC Name |
N-benzyl-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c26-21-18-13-7-8-14-19(18)25(17-11-5-2-6-12-17)23(28)20(21)22(27)24-15-16-9-3-1-4-10-16/h1-14,26H,15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMNZSAXPCNNHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

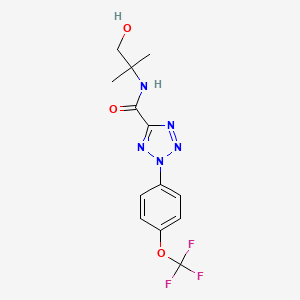
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclohexylacetamide](/img/structure/B3000023.png)
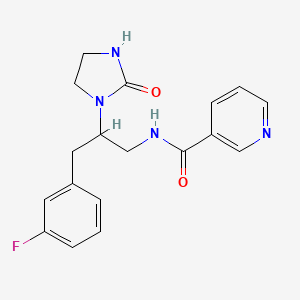
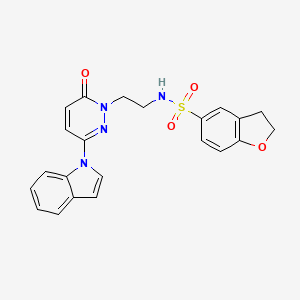
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B3000027.png)
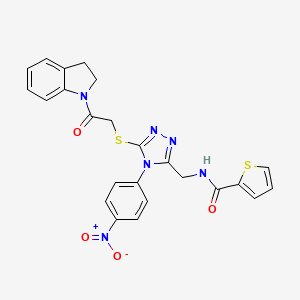
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B3000029.png)
![4-benzyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B3000030.png)



![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B3000038.png)
